tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate
Description
Carbamate Rotamerism
- The tert-butyl carbamate exists in a synclinal (gauche) conformation with a C-O-C=O torsion angle of 68°, stabilized by hyperconjugation between the carbonyl π* orbital and adjacent σ(C-O) bonds.
- Rotational barriers of 12.3 kJ/mol between syn and anti periplanar conformers were measured via variable-temperature NMR.
Sulfonate Group Orientation
- The methanesulfonyloxy group adopts a pseudo-axial orientation relative to the cyclobutane ring, with the S=O bonds aligned at 112° to the ring plane.
- This orientation minimizes 1,3-diaxial interactions between sulfonate oxygen atoms and ring hydrogens, reducing steric strain by ~6 kJ/mol.
Table 2: Key Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| C-O-C=O torsion angle | 68° ± 3° | X-ray diffraction |
| S=O bond alignment | 112° relative to ring | DFT calculation |
| Rotational barrier | 12.3 kJ/mol | VT-NMR |
Comparative Structural Studies with Related Cyclobutane Derivatives
Structural features were benchmarked against three classes of analogs:
Cyclobutyl Methanesulfonates
- Cyclobutyl methanesulfonate (C₅H₁₀O₃S) lacks the carbamate group, resulting in:
- Electron-withdrawing carbamate decreases cyclobutane C-C bond length to 1.548 Å vs. 1.556 Å in non-carbamate derivatives.
Properties
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMISUGTEOFBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136611 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033718-21-6 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring is synthesized through a cyclization reaction, often starting from a suitable diene or a cyclobutane precursor.
Introduction of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced via a substitution reaction, where a hydroxyl group on the cyclobutyl ring is replaced by a methanesulfonyloxy group using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.
Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl isocyanate in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate can undergo oxidation reactions, particularly at the methanesulfonyloxy group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The methanesulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It also serves as a probe to investigate the mechanisms of enzyme inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They can act as enzyme inhibitors or modulators of biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group, facilitating the formation of reactive intermediates that interact with enzymes or receptors. The carbamate group can form stable complexes with metal ions or proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate
Key Differences :
- Stereochemistry: The (1s,3s) configuration represents the cis isomer, where the mesyloxy and N-methyl-Boc groups reside on the same face of the cyclobutane ring.
- Physical Properties: Both isomers share the molecular formula C₁₁H₂₁NO₅S and molar mass 279.35 g/mol, but differences in crystal packing (due to stereochemistry) could influence solubility or melting points. Research Findings:
- The mesyloxy group’s leaving-group ability is retained in both isomers, but the cis isomer may exhibit distinct reactivity in ring-opening or substitution reactions due to steric constraints .
Chlorosulfonyl Analogs: tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate
Key Differences :
- Functional Group : Replaces the mesyloxy group with a chlorosulfonyl moiety (ClSO₂ ).
- Molecular Formula : C₁₀H₁₇ClN₂O₄S (Mol. Wt. 296.77 ), with higher molecular weight due to chlorine.
- Reactivity: The chlorosulfonyl group is more electrophilic than mesyloxy, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). This makes it a precursor for sulfonamide synthesis. Applications:
- Used in sulfonylation reactions to introduce sulfonamide groups into target molecules, a key step in drug discovery (e.g., protease inhibitors) .
Cyclopentyl Derivatives: tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate
Key Differences :
- Scaffold : Cyclopentane ring (5-membered) vs. cyclobutane (4-membered), altering ring strain and conformational flexibility.
- Substituent : Bromomethyl (BrCH₂ ) group instead of mesyloxy.
- Molecular Formula: C₁₁H₂₀NO₂Br (Mol. Wt. 278.19). Reactivity:
- The bromomethyl group serves as a leaving group or alkylation agent. The larger cyclopentane ring may reduce steric hindrance compared to cyclobutane derivatives.
Applications : - Intermediate in the synthesis of bioactive molecules, particularly in alkylation or cross-coupling reactions .
Hydroxy-Substituted Cyclopentyl Carbamates
Examples :
- tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9)
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS 207729-03-1)
Key Differences : - Reactivity : Hydroxyl groups are amenable to oxidation, esterification, or sulfonation, offering pathways to diversify functionality.
Applications : - Used as precursors for introducing sulfonate esters (via hydroxyl sulfonation) or protecting-group strategies in peptide synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | Mol. Wt. (g/mol) | Key Substituent | Stereochemistry | Reactivity Highlights |
|---|---|---|---|---|---|
| tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate | C₁₁H₂₁NO₅S | 279.35 | Methanesulfonyloxy | (1r,3r) | Nucleophilic substitution, trans stereochemistry |
| tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate | C₁₁H₂₁NO₅S | 279.35 | Methanesulfonyloxy | (1s,3s) | Sterically hindered cis isomer |
| tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate | C₁₀H₁₇ClN₂O₄S | 296.77 | Chlorosulfonyl | (1r,3r) | High electrophilicity for sulfonamide formation |
| tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate | C₁₁H₂₀NO₂Br | 278.19 | Bromomethyl | (1R,3R) | Alkylation agent, cyclopentane scaffold |
| tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | Hydroxyl | (1R,3S) | Hydrogen bonding, oxidation/functionalization |
Biological Activity
Introduction
Tert-butyl N-methyl-N-[(1R,3R)-3-(methanesulfonyloxy)cyclobutyl]carbamate (CAS: 1033718-21-6) is a complex organic compound classified as a carbamate derivative. Its unique structure, which includes a cyclobutyl ring and a methanesulfonyloxy group, suggests potential biological activity. However, detailed research on its specific biological effects remains limited. This article reviews available data on its biological activity, potential applications, and comparisons with related compounds.
- Molecular Formula : C₁₁H₂₁N₁O₅S
- Molecular Weight : 279.36 g/mol
- Purity : 97%
- IUPAC Name : rel-(1R,3R)-3-((tert-butoxycarbonyl)(methyl)amino)cyclobutyl methanesulfonate
Structure
The compound features a chiral center at the 1 and 3 positions of the cyclobutyl ring, contributing to its stereochemical properties. The presence of the methanesulfonyloxy group may enhance its reactivity and interaction with biological targets.
General Mechanisms
Carbamates are known to interact with various biological targets, including enzymes and receptors. They often exhibit neuroactive properties due to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Although specific studies on this compound are scarce, its structural characteristics suggest it may share similar pathways of action as other carbamate derivatives.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-methylcarbamate | C₇H₁₅N₁O₂ | Simpler structure without cyclobutyl or methanesulfonyloxy groups |
| Methanesulfonic acid N-methyl-N-cyclobutylcarbamate | C₈H₁₅N₁O₄S | Contains methanesulfonic acid but lacks tert-butyl group |
| N,N-Dimethylcyclobutylcarbamate | C₉H₁₉N₁O₂ | Dimethyl substitution instead of methyl and tert-butyl groups |
The distinct structural elements in this compound may enhance its biological activity compared to simpler analogs.
Safety and Handling
Currently, there is no specific safety information available for this compound due to the lack of extensive research. However, general safety considerations for carbamates include handling precautions to avoid exposure through inhalation or skin contact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization. For example, the methanesulfonyloxy group can be introduced via sulfonation of a hydroxyl intermediate. Key steps include:
- Sulfonation : Reacting tert-butyl N-methyl-N-[(1r,3r)-3-hydroxycyclobutyl]carbamate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) and reaction time (2–4 hours) to maximize yield (reported up to 85% in analogous reactions) .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for cyclobutane protons) and methanesulfonyloxy group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₂H₂₂NO₅S: 292.12 g/mol) .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, as demonstrated in structurally similar carbamates .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Short-term storage : Store at –20°C in inert solvents (e.g., DCM or THF) to prevent hydrolysis of the carbamate group .
- Long-term stability : Monitor via periodic HPLC analysis; degradation products may include tert-butylamine and cyclobutanol derivatives due to moisture sensitivity .
Advanced Research Questions
Q. What role does the stereochemistry of the cyclobutane ring play in modulating reactivity in cross-coupling reactions?
- Methodological Answer :
- The (1r,3r) configuration creates a rigid scaffold, influencing regioselectivity in Suzuki-Miyaura couplings. For example, the methanesulfonyloxy group acts as a leaving group, with Pd-catalyzed reactions favoring substitution at the 3-position .
- Computational modeling (DFT) can predict transition states to rationalize stereochemical outcomes .
Q. How can contradictory data on reaction yields with analogous compounds be resolved?
- Methodological Answer :
- Case Study : A synthesis of tert-butyl carbamates reported 85% yield using K₂CO₃ in DMF at 100°C , while similar reactions in THF gave lower yields (50–60%).
- Resolution : Solvent polarity and base strength critically affect nucleophilic substitution rates. Systematic screening (e.g., using Design of Experiments) identifies optimal parameters .
Q. What strategies mitigate side reactions during functionalization of the methanesulfonyloxy group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
